2-Methyl-1-(2-nitrophenyl)propan-1-one
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Overview
Description
2-Methyl-1-(2-nitrophenyl)propan-1-one is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Methyl-1-(2-nitrophenyl)propan-1-one is 1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the available resources .Scientific Research Applications
Synthesis of Chiral Compounds
2-Methyl-1-(2-nitrophenyl)propan-1-one has been used in the synthesis of chiral compounds. For example, it was involved in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to the production of anti and syn methyl 3-hydroxy-2-methyl-3-phenylpropanoate. This process utilized Pd/H2 and was pivotal in establishing the absolute configuration of certain compounds (Drewes et al., 1992).
Crystallographic and Computational Studies
The compound has been a subject in crystallographic and computational studies, particularly in the analysis of cathinones. These studies included FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction methods. The research provides insights into the structural and electronic properties of related compounds (Nycz et al., 2011).
Synthesis of Cryptolepine and Cryptoteckieine
2-Methyl-1-(2-nitrophenyl)propan-1-one has been utilized in the synthesis of cryptolepine and cryptoteckieine, two significant compounds, from a common intermediate. This synthesis involved a series of reactions including reduction, oxidative cyclization, and N-methylation (Ho & Jou, 2002).
Study of Solvatochromic Behavior
The solvatochromic behavior of related compounds has been studied, providing valuable information on solute-solvent and solvent-solvent interactions. This research is critical in understanding the synergistic effects observed in solvent mixtures, which has applications in various fields of chemistry (Giusti et al., 2009).
Corrosion Inhibition Studies
Studies have been conducted on derivatives of 2-Methyl-1-(2-nitrophenyl)propan-1-one as corrosion inhibitors. These studies involve the examination of their effectiveness in preventing corrosion on metal surfaces, highlighting their potential in industrial applications (Hamani et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-(2-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRIBGFCIOLNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-nitrophenyl)propan-1-one |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.